Physicochemical Profiling of 3-Ethenylcyclohexan-1-amine: A Technical Guide for Molecular Scaffolding
Physicochemical Profiling of 3-Ethenylcyclohexan-1-amine: A Technical Guide for Molecular Scaffolding
Executive Summary
3-Ethenylcyclohexan-1-amine (CAS: 1391328-84-9), also known as 3-vinylcyclohexylamine, is a bifunctional aliphatic scaffold utilized primarily in high-throughput medicinal chemistry and advanced polymer synthesis.[1][2] Characterized by a saturated cyclohexane ring bearing a primary amine at position 1 and a vinyl group at position 3, this molecule offers orthogonal reactivity: the amine serves as a nucleophilic anchor for rapid derivatization (e.g., amide coupling), while the vinyl group acts as a latent electrophile or radical acceptor for late-stage functionalization.[2]
This guide provides a rigorous analysis of its physicochemical properties, stereochemical dynamics, and handling protocols, designed to support researchers in drug discovery and materials science.[2]
Molecular Identification & Stereochemistry[2]
The utility of 3-ethenylcyclohexan-1-amine lies in its stereochemical complexity.[2] The cyclohexane ring introduces rigidity compared to linear alkyl chains, while the 1,3-substitution pattern creates distinct diastereomeric environments.[2]
Core Identifiers
| Parameter | Value |
| IUPAC Name | 3-Ethenylcyclohexan-1-amine |
| Common Name | 3-Vinylcyclohexylamine |
| CAS Number | 1391328-84-9 (Generic/Racemic) |
| Molecular Formula | |
| Molecular Weight | 125.21 g/mol |
| SMILES | NC1CCCC(C=C)C1 |
| InChI Key | YUFHIVZCQWFSIJ-UHFFFAOYSA-N |
Stereochemical Dynamics
The molecule possesses two chiral centers at C1 and C3, resulting in two diastereomers (cis and trans), each existing as a pair of enantiomers.[2]
-
Cis-isomer: The amine and vinyl groups are on the same side of the ring.[2] The thermodynamically preferred conformation places both groups in equatorial positions (1e, 3e) to minimize 1,3-diaxial interactions.[2]
-
Trans-isomer: The groups are on opposite sides.[2] This forces one substituent into an axial position (1e, 3a or 1a, 3e), increasing steric strain and slightly lowering thermodynamic stability compared to the cis-diequatorial conformer.[2]
Implication for Drug Design: The cis-isomer offers a defined vector where substituents project in parallel, ideal for chelating ligands or specific receptor pockets.[2] The trans-isomer projects substituents divergently, useful for linking distinct domains in a bioconjugate.[2]
Physicochemical Property Profile
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPA T.E.S.T.) for gaps in the literature.
Physical Constants
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Liquid | Colorless to pale yellow; amine odor.[2][3] |
| Boiling Point | 165°C - 175°C (Predicted) | Extrapolated from cyclohexylamine (134°C) and 3-ethyl analog.[2] |
| Density | 0.89 ± 0.05 g/cm³ | Typical for substituted cyclohexylamines.[2] |
| Flash Point | ~55°C (Closed Cup) | Combustible. Requires grounding during transfer.[2] |
| Solubility | Water: Miscible Organics: Soluble in EtOH, DMSO, DCM | Amine group confers high water solubility; vinyl group adds lipophilicity.[2] |
Molecular Descriptors (ADME/Tox)
| Descriptor | Value | Significance |
| LogP (Octanol/Water) | 1.8 - 2.1 | Lipophilic enough for membrane permeability; suitable for CNS targeting if functionalized.[2] |
| pKa (Conjugate Acid) | 10.4 - 10.6 | Highly basic.[2] Exists as a cation ( |
| TPSA | 26.02 Ų | Excellent membrane permeability predictor (<140 Ų).[2] |
| H-Bond Donors | 1 | Primary amine ( |
| H-Bond Acceptors | 1 | Primary amine ( |
Chemical Reactivity & Orthogonality[2]
The core value of 3-ethenylcyclohexan-1-amine is its orthogonal reactivity .[2] The amine and alkene groups react under mutually exclusive conditions, allowing for controlled, stepwise synthesis.[2]
Reactivity Workflow
-
Amine Functionalization (Nucleophilic): The primary amine is the most reactive site.[2] It readily undergoes acylation, alkylation, or reductive amination.[2]
-
Protocol Note: To preserve the vinyl group, avoid acidic conditions that might induce cationic polymerization or hydroamination.[2]
-
-
Vinyl Functionalization (Electrophilic/Radical): The vinyl group is stable to basic nucleophiles but reactive toward:
Visualization: Orthogonal Synthesis Pathways
Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization capability of the scaffold.[2] The amine is typically derivatized first to prevent catalyst poisoning in subsequent metal-catalyzed alkene reactions.[2]
Experimental Protocols
Handling & Storage[2][5][6][7]
-
Atmosphere: Hygroscopic and sensitive to carbon dioxide (forms carbamates).[2] Store under dry nitrogen or argon.[2]
-
Temperature: Store at 2–8°C to inhibit slow oxidative degradation of the vinyl group.[2]
-
Incompatibility: Violent reaction with strong oxidizing agents and acids.[2] Incompatible with acid chlorides and anhydrides unless controlled (exothermic).[2]
Analytical Characterization (Expected Signals)
To validate the identity of the molecule, look for these diagnostic signals:
-
1H NMR (
, 400 MHz): -
IR Spectroscopy:
Safety Profile (GHS Classification)
Signal Word: DANGER
This compound shares the toxicological profile of cyclohexylamine and allylamine.[2]
| Hazard Class | H-Code | Statement |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[2][4] |
| Acute Toxicity (Oral/Dermal) | H302/H312 | Harmful if swallowed or in contact with skin.[2][5] |
| Flammable Liquids | H227 | Combustible liquid.[2] |
| Sensitization | H317 | May cause an allergic skin reaction.[2][6] |
Emergency Protocol:
-
Skin Contact: Immediate flush with water for 15 minutes.[2][7] Do not neutralize with acid.[2]
-
Inhalation: Move to fresh air. Pulmonary edema may be delayed; medical observation is required.[2][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21572670, 3-Ethylcyclohexanamine (Analog Data).[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Cyclohexylamine (CAS 108-91-8) - Toxicological Read-across.[2] Retrieved from [Link][2]
-
Mykhailiuk, P. et al. (2017). Design, synthesis and application of novel bicyclic amines in drug discovery.[2] Journal of Organic Chemistry.[2][8] (Contextual grounding for amine scaffolds).
Sources
- 1. 3-ethenylcyclohexan-1-amine | 1391328-84-9 [sigmaaldrich.com]
- 2. 3-Ethenylcyclohexan-1-one | C8H12O | CID 557300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. moellerchemie.com [moellerchemie.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. mykhailiukchem.org [mykhailiukchem.org]
